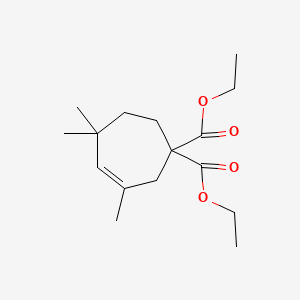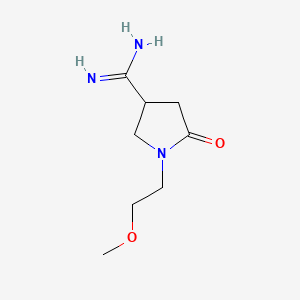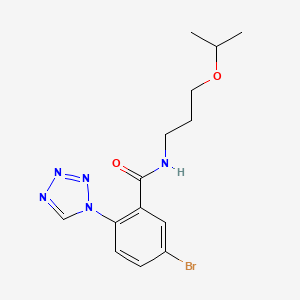![molecular formula C20H23NO6S2 B12631934 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12631934.png)
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide is a complex organic compound that features a sulfonyl group attached to a tetrahydrothiophene ring, which is further connected to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Introduction of the Sulfonyl Group: The tetrahydrothiophene ring is then oxidized to introduce the sulfonyl group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment to Benzamide: The sulfonylated tetrahydrothiophene is then coupled with a benzamide derivative through a condensation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it back to a sulfide.
Substitution: The benzamide moiety can undergo various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Applications De Recherche Scientifique
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used to study the effects of sulfonylated tetrahydrothiophene derivatives on biological systems.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their function. The benzamide moiety can interact with various receptors or enzymes, leading to a range of biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also feature a sulfonylated tetrahydrothiophene ring and have been studied for their potential as potassium channel activators.
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain the thiophene nucleus and have various medicinal applications.
Uniqueness
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of a sulfonylated tetrahydrothiophene ring and a benzamide moiety. This unique structure may confer distinct biological activities and chemical properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C20H23NO6S2 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
3-(1,1-dioxothiolan-3-yl)sulfonyl-N-[2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C20H23NO6S2/c1-27-17-7-5-15(6-8-17)9-11-21-20(22)16-3-2-4-18(13-16)29(25,26)19-10-12-28(23,24)14-19/h2-8,13,19H,9-12,14H2,1H3,(H,21,22) |
Clé InChI |
QXUWKAGZQAZOEB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)


![1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene}](/img/structure/B12631860.png)
![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)
![5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12631867.png)
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol](/img/structure/B12631868.png)
![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B12631883.png)

![N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B12631909.png)
![3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12631911.png)

